molecular formula C11H10FNO2 B6226428 methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate CAS No. 2160821-25-8

methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate

Cat. No. B6226428
CAS RN: 2160821-25-8
M. Wt: 207.20 g/mol
InChI Key: UEKUDSZQQSVKQB-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate (MFMIC) is a synthetic molecule that has been studied in recent years as a potential therapeutic agent. It is a member of the indole family, which are compounds containing a benzene ring and an indole ring. MFMIC has been studied for its potential use in the treatment of various diseases, including cancer, depression, and Alzheimer's disease.

Scientific Research Applications

Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate has been studied extensively for its potential therapeutic applications. In particular, it has been studied for its potential to act as an anti-cancer agent, as well as for its potential antidepressant and anti-Alzheimer's effects. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent and as a potential treatment for Parkinson's disease.

Mechanism of Action

The exact mechanism of action of methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate is not yet fully understood. However, it is believed to act by inhibiting the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. By inhibiting the activity of this enzyme, this compound may be able to increase the levels of these neurotransmitters, which could have therapeutic effects.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an anti-cancer agent, as well as for its potential antidepressant and anti-Alzheimer's effects. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent and as a potential treatment for Parkinson's disease.

Advantages and Limitations for Lab Experiments

Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate has been studied extensively in laboratory experiments. The advantages of using this compound in laboratory experiments include the fact that it is relatively easy to synthesize, has a relatively low cost, and is relatively non-toxic. However, one of the limitations of using this compound in laboratory experiments is that it is not yet known how it acts in the body, so its effects may not be fully understood.

Future Directions

For research include further studies into its potential anti-cancer, anti-inflammatory, and anti-Alzheimer's effects. In addition, further research into its potential to act as a treatment for depression and Parkinson's disease is needed. Finally, further research into the exact mechanism of action of methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate is needed in order to fully understand its potential therapeutic effects.

Synthesis Methods

Methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate can be synthesized from a variety of starting materials, including 4-fluoro-6-methyl-1H-indole-2-carboxylic acid, this compound ester, and 4-fluoro-6-methyl-1H-indole-3-carboxylic acid. The most common method of synthesis is by the reaction of 4-fluoro-6-methyl-1H-indole-2-carboxylic acid with methyl magnesium bromide in aqueous solution. This reaction produces the desired product in a high yield.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate involves the reaction of 4-fluoro-1H-indole-2-carboxylic acid with methyl iodide in the presence of a base to form methyl 4-fluoro-1H-indole-2-carboxylate. This intermediate is then reacted with methyl magnesium bromide to form the final product, methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate.", "Starting Materials": [ "4-fluoro-1H-indole-2-carboxylic acid", "methyl iodide", "base", "methyl magnesium bromide" ], "Reaction": [ "Step 1: 4-fluoro-1H-indole-2-carboxylic acid is reacted with methyl iodide in the presence of a base, such as potassium carbonate, to form methyl 4-fluoro-1H-indole-2-carboxylate.", "Step 2: Methyl 4-fluoro-1H-indole-2-carboxylate is then reacted with methyl magnesium bromide in an ether solvent, such as diethyl ether, to form the final product, methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate.", "Step 3: The product is purified by recrystallization from a suitable solvent, such as ethanol or methanol." ] }

CAS RN

2160821-25-8

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

methyl 4-fluoro-6-methyl-1H-indole-2-carboxylate

InChI

InChI=1S/C11H10FNO2/c1-6-3-8(12)7-5-10(11(14)15-2)13-9(7)4-6/h3-5,13H,1-2H3

InChI Key

UEKUDSZQQSVKQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)F

Purity

95

Origin of Product

United States

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